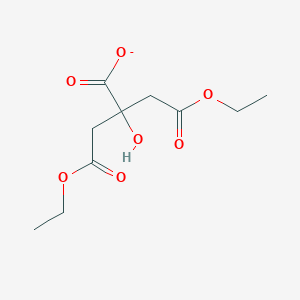

4-Ethoxy-2-(2-ethoxy-2-oxoethyl)-2-hydroxy-4-oxobutanoate

Cat. No. B8562413

M. Wt: 247.22 g/mol

InChI Key: FWIQGIQRNBVZEN-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US07667068B2

Procedure details

Citric acid and its ethyl esters (mono, di and tri) were quantitatively analyzed on a Hewlett-Packard 1090 HPLC using a reversed phase C18 column (Novapak, 3.9 mm×150 mm) held at 40° C. Water/acetonitrile (ACN) mixtures, buffered at pH=1.3, were used as mobile phase (1.0 ml/min) in a gradient mode (0% ACN (t=0) to 60% ACN (t=20 min) to 90% ACN (t=25 min) to 0% ACN (t=28 min)), and species were quantified by UV detection (Hitachi L400H) at a wavelength of 210 nm. Citric acid (CA) and triethyl citrate (TEC) were identified and quantified by comparing HPLC retention time and peak area with their respective calibration standard. Standards for monoethyl citrate (MEC) and diethyl citrate (DEC) could not be obtained commercially. On a mass basis, the response factor values for CA and MEC were found to be the same; therefore MEC and DEC were each assigned the same response factor value as corresponding to TEC. Using these response factor values, the carbon balance for each reaction sample, based on citric acid and its esters, was in the range of ±10%.

[Compound]

Name

ethyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)CC(CC(O)=O)(C(O)=O)O.O.C(#N)C.[C:18]([O:34][CH2:35][CH3:36])(=[O:33])[CH2:19][C:20]([CH2:27][C:28]([O:30][CH2:31][CH3:32])=[O:29])([C:22]([O:24]CC)=[O:23])[OH:21]>C(#N)C>[C:28]([O:30][CH2:31][CH3:32])(=[O:29])[CH2:27][C:20]([CH2:19][C:18]([O-:34])=[O:33])([C:22]([O-:24])=[O:23])[OH:21].[C:28]([O:30][CH2:31][CH3:32])(=[O:29])[CH2:27][C:20]([CH2:19][C:18]([O:34][CH2:35][CH3:36])=[O:33])([C:22]([O-:24])=[O:23])[OH:21] |f:1.2|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Step Three

[Compound]

|

Name

|

ethyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.C(C)#N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)OCC)CC(=O)OCC)(=O)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

held at 40° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(O)(C(=O)[O-])CC(=O)OCC)(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |